5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid
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Overview
Description
5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring system, which is a common structural motif in many biologically active natural products and synthetic chemical raw materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The exact molecular targets and pathways can vary depending on the specific biological context and the substituents present on the benzofuran ring.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
Benzothiophene: A similar heterocyclic compound with sulfur instead of oxygen, also exhibiting significant biological activities.
Uniqueness
5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both benzofuran and furan rings
Properties
IUPAC Name |
5-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-3-23-15-7-11-6-10(2)24-16(11)8-12(15)9-19-17(20)13-4-5-14(25-13)18(21)22/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUIBHSBLOYMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)CNC(=O)C3=CC=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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